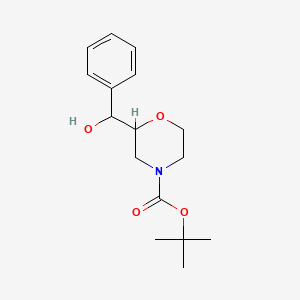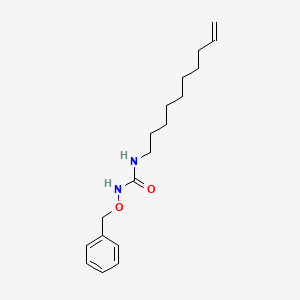
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes an acetamido group and a sulfamoyl group attached to a benzo[b]thiophene core, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide typically involves the introduction of the acetamido and sulfamoyl groups onto the benzo[b]thiophene core. One common method involves the acylation of 2-aminobenzo[b]thiophene with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with chlorosulfonic acid to introduce the sulfamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The acetamido and sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide involves its interaction with specific molecular targets in biological systems. The acetamido and sulfamoyl groups play a crucial role in its binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can be compared with other benzo[b]thiophene derivatives, such as:
2-Aminobenzo[b]thiophene: Lacks the acetamido and sulfamoyl groups, resulting in different chemical and biological properties.
6-Acetamido-2-chlorobenzo[b]thiophene: Contains a chlorine atom instead of the sulfamoyl group, leading to different reactivity and applications.
6-Acetamido-2-hydroxybenzo[b]thiophene: Contains a hydroxyl group instead of the sulfamoyl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C10H10N2O3S2 |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)12-8-3-2-7-4-10(17(11,14)15)16-9(7)5-8/h2-5H,1H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
LQFZXWQIQHYQEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


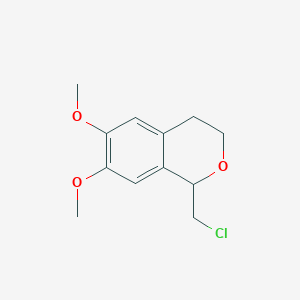


![3-[Ethoxy(dimethyl)silyl]propane-1-thiol](/img/structure/B8618366.png)
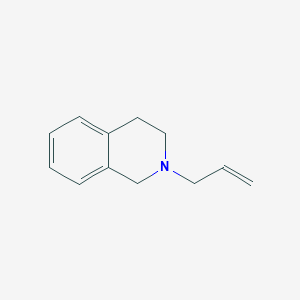
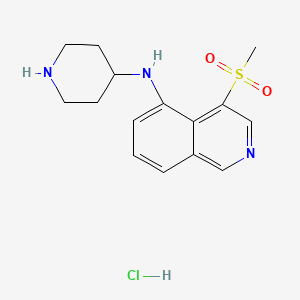
![3-Methyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8618414.png)

